

Dihydroergocristine Mesylate chemical structure and properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Dihydroergocristine Mesylate*

Cat. No.: *B120298*

[Get Quote](#)

An In-depth Technical Guide to **Dihydroergocristine Mesylate**

Introduction

Dihydroergocristine mesylate is a semi-synthetic derivative of the ergot alkaloid ergocristine, produced by the fungus *Claviceps purpurea*.^{[1][2]} It is the methanesulfonic acid salt of dihydroergocristine.^[3] As a member of the dihydrogenated ergot alkaloids, it is used in the treatment of cognitive disorders, age-related cognitive decline, and peripheral vascular diseases.^{[1][2][4]} This document provides a comprehensive overview of its chemical structure, physicochemical and pharmacological properties, mechanism of action, and relevant experimental considerations.

Chemical Structure and Properties

Dihydroergocristine is characterized by the ergoline tetracyclic skeleton, a foundational structure of ergot alkaloids.^[5] The "dihydro" prefix indicates the saturation of the double bond between positions 9 and 10 of the ergoline ring.^[4] It is structurally a 9,10alpha-dihydro derivative of ergotamine with an isopropyl sidechain at the 2' position.^[6]

Physicochemical Properties

The key physicochemical properties of **Dihydroergocristine Mesylate** are summarized in the table below.

Property	Value
Molecular Formula	C ₃₆ H ₄₅ N ₅ O ₈ S (Mesylate Salt) ^[3] C ₃₅ H ₄₁ N ₅ O ₅ (Parent Compound) ^[6]
Molecular Weight	707.8 g/mol (Mesylate Salt) ^[3] 611.74 g/mol (Parent Compound) ^[6]
CAS Number	24730-10-7 ^[7]
IUPAC Name	(6aR,9R,10aR)-N-[(1S,2S,4R,7S)-7-benzyl-2-hydroxy-5,8-dioxo-4-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.0 ^{2,6}]dodecan-4-yl]-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide; methanesulfonic acid ^[3]
Water Solubility (Predicted)	0.141 mg/mL ^{[5][8]}
logP (Predicted)	3.56 ^{[5][8]}
pKa (Predicted)	Strongest Acidic: 9.71 Strongest Basic: 8.39 ^[8]
Purity	≥98% (for research use) ^[7]

Pharmacological Profile

Dihydroergocristine mesylate exhibits a complex pharmacological profile, primarily acting on adrenergic, dopaminergic, and serotonergic systems.^[1] Its therapeutic effects stem from its ability to modulate these neurotransmitter systems, leading to vasodilation and enhanced cognitive function.^{[1][2]}

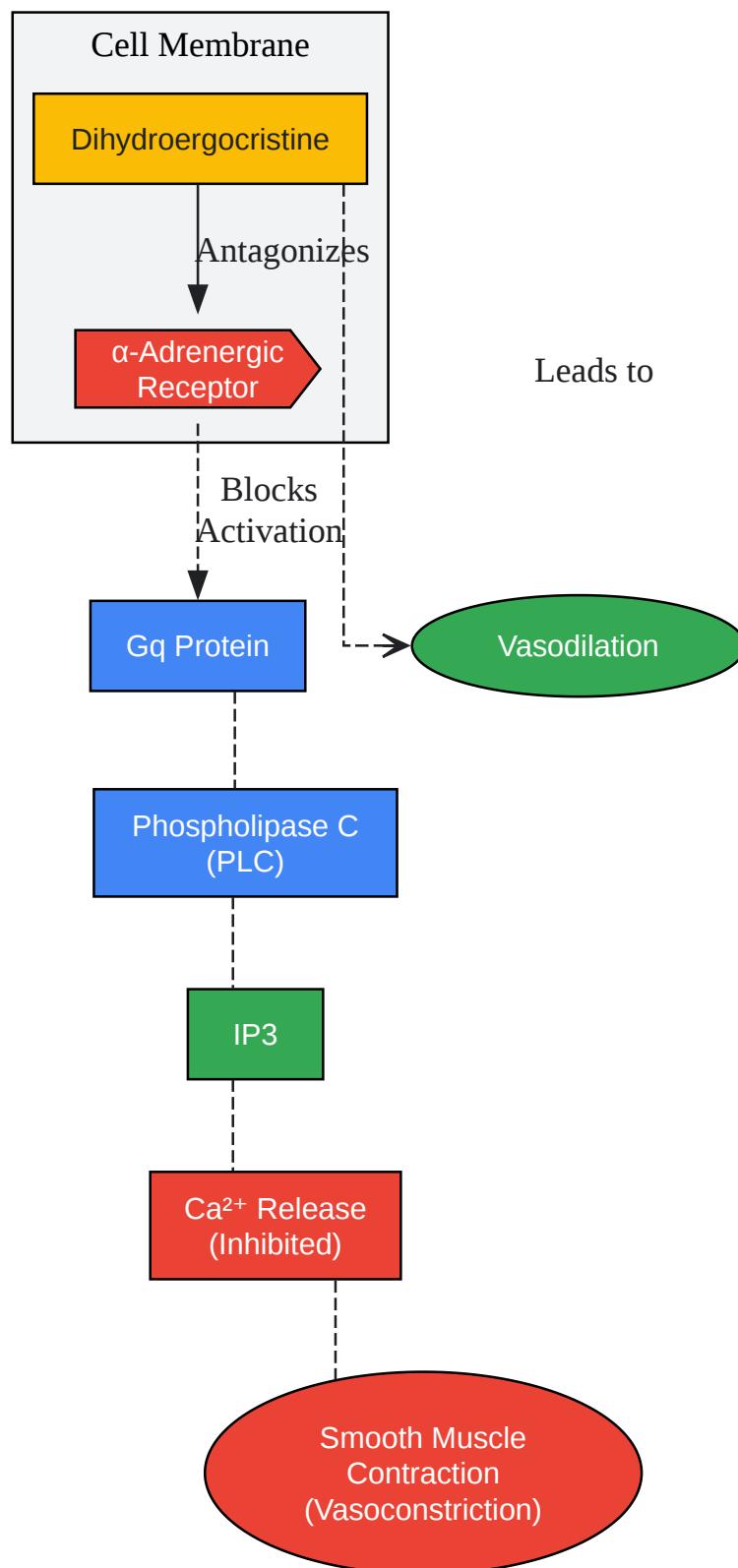
Receptor Interactions

The drug's mechanism involves a multifaceted interaction with various receptors, often acting as a partial agonist or antagonist.^{[9][10]} This dual activity allows it to balance neurotransmitter levels that may be dysregulated in certain pathological conditions.^[9]

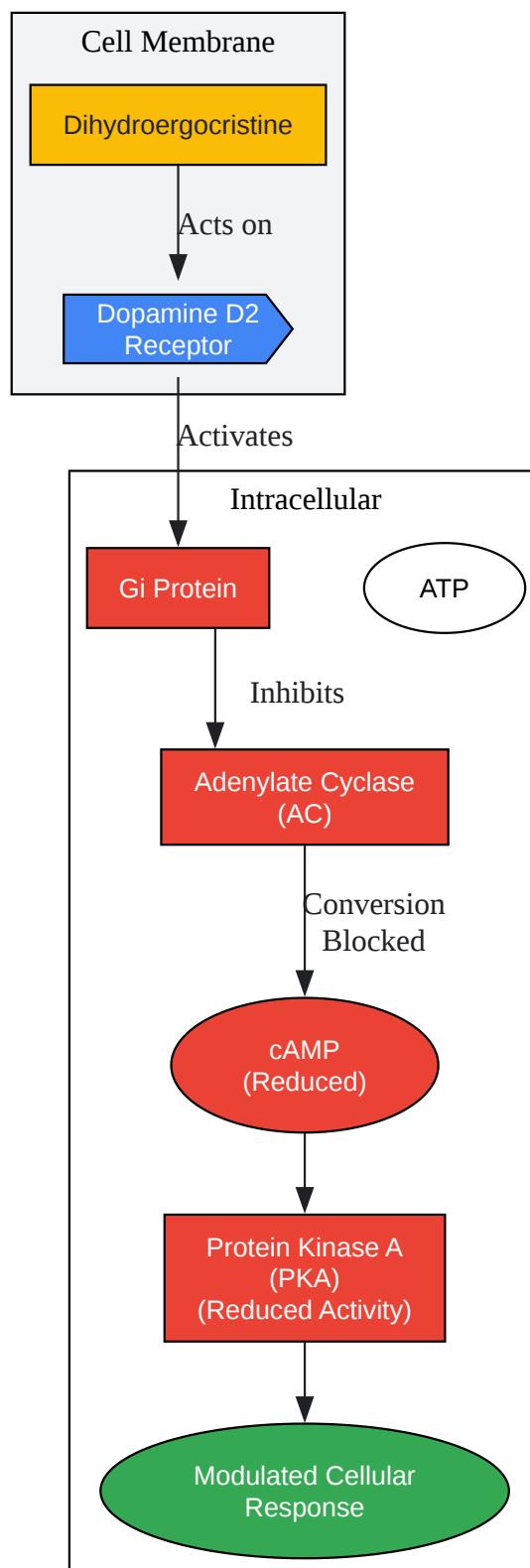
Receptor Family	Action
α-Adrenergic	Antagonist[1][3]
Dopaminergic (D2-like)	Partial Agonist/Antagonist[8][9]
Serotonergic (5-HT)	Antagonist[7][8]

Pharmacokinetics

- Absorption: Oral absorption is approximately 25%, with a significant first-pass metabolism.[4][8] Peak plasma concentrations are typically reached within a few hours of administration.[10]
- Distribution: It has a large volume of distribution (52 L/kg) and is about 68% bound to plasma proteins.[8]
- Metabolism: The liver is the primary site of metabolism, mainly through the cytochrome P450 3A4 (CYP3A4) enzyme.[10] The major metabolite is 8'-hydroxy-dihydroergocristine.[4][8]
- Excretion: The majority of the drug and its metabolites are eliminated via bile in the feces (over 85%), with only a small fraction (around 5%) excreted in the urine.[4][8]

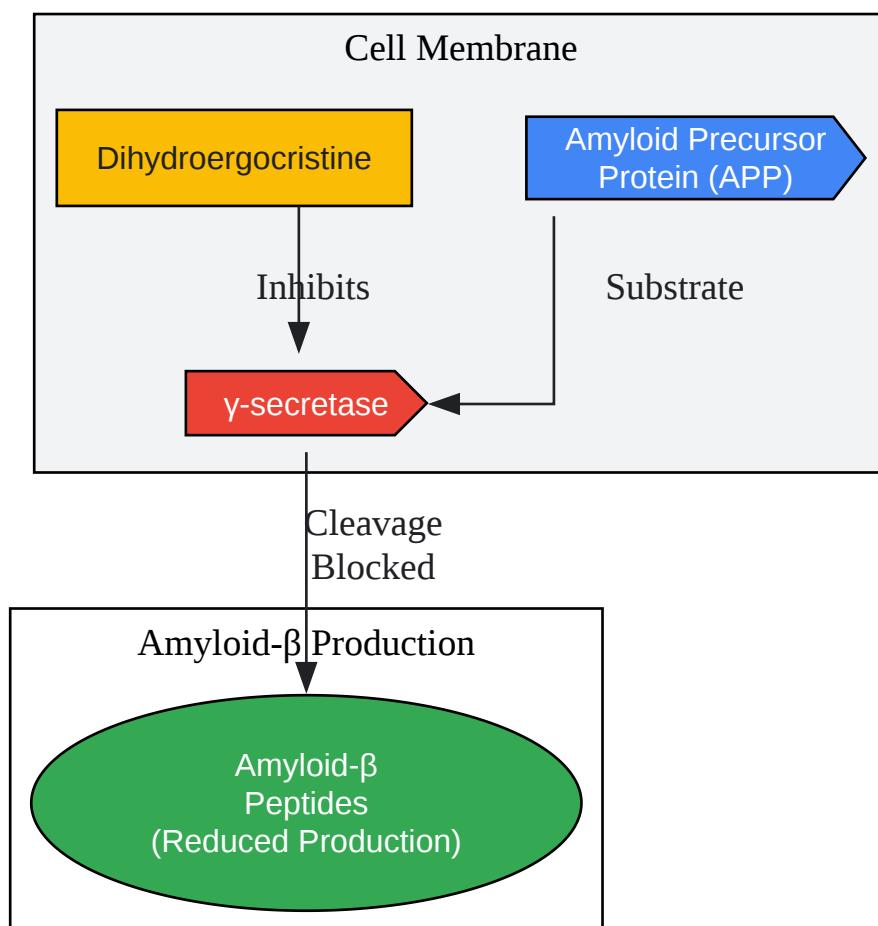

Mechanism of Action and Signaling Pathways

The therapeutic effects of **Dihydroergocristine Mesylate** are mediated through its interaction with multiple receptor systems and downstream signaling cascades.


- Vasodilation and Cerebral Blood Flow: By acting as an antagonist at alpha-adrenergic receptors located on the smooth muscle of blood vessels, the drug inhibits vasoconstriction.[1] This results in vasodilation, improved cerebral blood flow, and increased oxygen supply to the brain, which is beneficial for cerebrovascular insufficiency.[2]
- Neuromodulation: Its activity at dopaminergic and serotonergic receptors in the central nervous system is believed to contribute to its nootropic effects, potentially improving mood, motivation, and cognitive processing.[1][2]

- Alzheimer's Disease Research: In the context of Alzheimer's disease research, Dihydroergocristine has been identified as a direct inhibitor of γ -secretase, an enzyme involved in the production of amyloid- β peptides.[8][11]

Below are diagrams illustrating key signaling pathways influenced by Dihydroergocristine.


[Click to download full resolution via product page](#)

Alpha-Adrenergic Antagonism Pathway

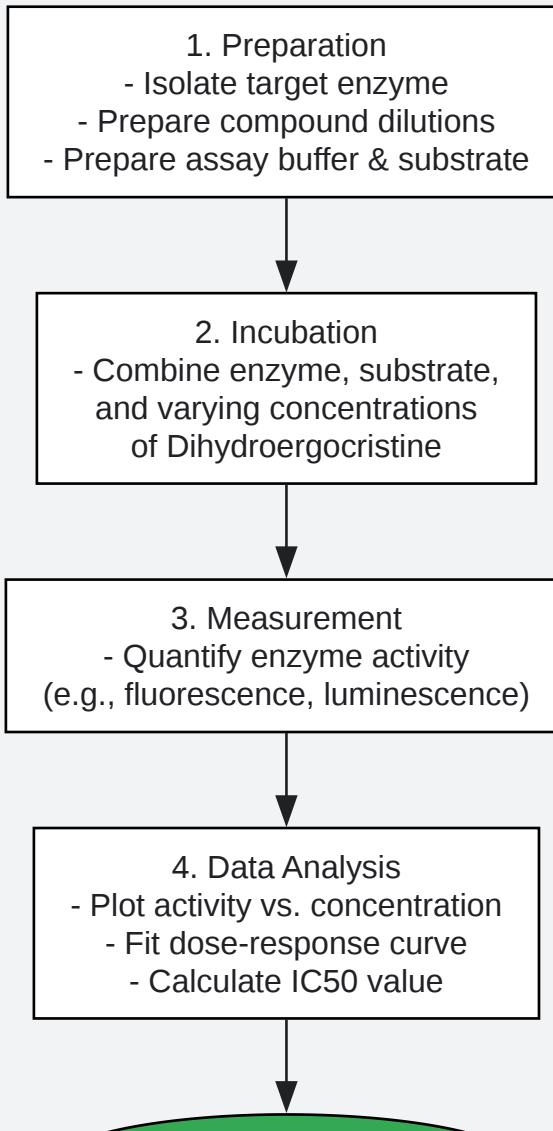
[Click to download full resolution via product page](#)

Dopamine D2-like Receptor Signaling

[Click to download full resolution via product page](#)

Inhibition of γ -secretase Pathway

Experimental Protocols


Detailed, step-by-step experimental protocols are typically found within the supplementary materials of peer-reviewed scientific publications. The following provides a generalized workflow for characterizing the interaction of a compound like **Dihydroergocristine Mesylate** with a target receptor, such as the γ -secretase enzyme.

Binding Affinity and Enzyme Inhibition Assays

- Objective: To determine the binding affinity (K_d) and inhibitory concentration (IC_{50}) of **Dihydroergocristine Mesylate** on its target.
- Methodologies:

- Binding Assays: Radioligand binding assays are commonly used. This involves incubating the target protein (e.g., γ -secretase) with a radiolabeled ligand that is known to bind to it. The test compound (Dihydroergocristine) is added at various concentrations to compete with the radiolabeled ligand. The amount of bound radioactivity is measured to determine the compound's ability to displace the radioligand, from which the dissociation constant (K_d) can be calculated. A study found Dihydroergocristine binds to γ -secretase and Nicastin with K_d values of 25.7 nM and 9.8 μ M, respectively.[11]
- Enzyme Inhibition Assays: To determine the IC_{50} value, an in vitro assay measuring the activity of the target enzyme is used. For γ -secretase, this could involve providing a synthetic substrate that becomes fluorescent upon cleavage. The reaction is run with varying concentrations of Dihydroergocristine, and the reduction in fluorescence is measured to determine the concentration at which the enzyme's activity is inhibited by 50%. One study reported an IC_{50} value of 25 μ M for inhibiting γ -secretase activity in T100 cells.[11]

Conceptual Experimental Workflow: IC50 Determination

[Click to download full resolution via product page](#)

Workflow for IC50 Determination

Conclusion

Dihydroergocristine Mesylate is a pharmacologically complex agent with a well-established role in managing cognitive and vascular disorders.^[1] Its multifaceted mechanism of action,

centered on the modulation of adrenergic, dopaminergic, and serotonergic pathways, provides a basis for its therapeutic efficacy.[1][9] Ongoing research, particularly into its effects on pathways relevant to neurodegenerative diseases like Alzheimer's, highlights its potential for future therapeutic applications.[8][11][12] This guide provides core technical information to aid researchers and drug development professionals in understanding and further investigating this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. What is the mechanism of Dihydroergocristine Mesilate? [synapse.patsnap.com]
- 2. What is Dihydroergocristine Mesilate used for? [synapse.patsnap.com]
- 3. Dihydroergocristine Mesylate | C36H45N5O8S | CID 444034 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Dihydroergocristine | C35H41N5O5 | CID 107715 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. dihydroergocristine [drugcentral.org]
- 7. scbt.com [scbt.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. What is the mechanism of Ergoloid Mesylates? [synapse.patsnap.com]
- 10. Dihydroergotoxine Mesylate | C33H45N5O5 | CID 592735 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. glpbio.com [glpbio.com]
- 12. ar.iiarjournals.org [ar.iiarjournals.org]
- To cite this document: BenchChem. [Dihydroergocristine Mesylate chemical structure and properties]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b120298#dihydroergocristine-mesylate-chemical-structure-and-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com